molecular formula C17H11BrN4O5 B11710593 (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11710593
M. Wt: 431.2 g/mol
InChI Key: OHYNXHHHYRMDMN-VXLYETTFSA-N
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Description

(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound that features a furan ring substituted with a bromophenyl group and a hydrazine moiety linked to a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties may also find applications in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine apart from these similar compounds is its unique combination of a furan ring, bromophenyl group, and dinitrophenylhydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H11BrN4O5

Molecular Weight

431.2 g/mol

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H11BrN4O5/c18-12-3-1-11(2-4-12)17-8-6-14(27-17)10-19-20-15-7-5-13(21(23)24)9-16(15)22(25)26/h1-10,20H/b19-10+

InChI Key

OHYNXHHHYRMDMN-VXLYETTFSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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